1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one;hydrochloride
CAS No.: 2375268-50-9
Cat. No.: VC7639049
Molecular Formula: C9H19ClN2O3S
Molecular Weight: 270.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375268-50-9 |
|---|---|
| Molecular Formula | C9H19ClN2O3S |
| Molecular Weight | 270.77 |
| IUPAC Name | 1-(4-methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2O3S.ClH/c1-10-4-6-11(7-5-10)9(12)3-8-15(2,13)14;/h3-8H2,1-2H3;1H |
| Standard InChI Key | AIAJQNODNARBDV-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(=O)CCS(=O)(=O)C.Cl |
Introduction
1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Despite the lack of extensive information available in the provided search results, this compound can be analyzed based on its structural components and potential applications.
Synthesis and Applications
The synthesis of such compounds typically involves the reaction of a piperazine derivative with a methylsulfonyl-containing reagent, followed by the formation of the propanone backbone. Applications may include pharmaceutical research, given the prevalence of piperazine derivatives in drug development.
Research Findings
While specific research findings on 1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one;hydrochloride are not available in the search results, related compounds like 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride and 4-(4-Methylpiperazin-1-YL)-3-(methylsulfonyl)benzaldehyde suggest that piperazine derivatives are of interest in medicinal chemistry due to their potential biological activities .
Table 1: Comparison of Related Piperazine Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume